Methyl 2-bromocyclopropanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUTKNZCLEVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 2-bromocyclopropanecarboxylate (CAS 98021-77-3)
Executive Summary
Methyl 2-bromocyclopropanecarboxylate (CAS 98021-77-3) is a high-value bifunctional building block in medicinal chemistry. Characterized by its strained cyclopropane ring, it serves as a critical bioisostere for phenyl and alkene groups, offering conformational restriction that enhances metabolic stability and receptor selectivity in drug candidates.
This guide provides a comprehensive technical analysis of its physiochemical properties, a robust self-validating synthetic protocol via the gem-dibromo reduction route, and a strategic overview of its reactivity in palladium-catalyzed cross-coupling.
Part 1: Chemical Identity & Physiochemical Profile
The cyclopropane motif introduces unique steric and electronic properties. The high ring strain (~27.5 kcal/mol) makes the C-Br bond more s-rich (closer to sp² character) than typical alkyl bromides, significantly influencing its reactivity profile in oxidative addition steps during catalysis.
Table 1: Physiochemical Specifications
| Property | Value | Note |
| CAS Number | 98021-77-3 | |
| IUPAC Name | Methyl 2-bromocyclopropanecarboxylate | |
| Molecular Formula | C₆H₉BrO₂ | |
| Molecular Weight | 179.01 g/mol | |
| Appearance | Colorless to pale yellow liquid | Sensitive to light |
| Boiling Point | 60–65 °C @ 15 mmHg | Predicted/Experimental range |
| Density | 1.58 ± 0.1 g/cm³ | High density due to Br |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes in water |
| Stereochemistry | Exists as cis and trans isomers | Trans-isomer is thermodynamically favored |
Part 2: Synthetic Routes & Stereochemical Control
While direct cyclopropanation using diazo compounds is possible, it poses significant safety risks (explosion hazards) and poor stereocontrol. The Phase-Transfer Catalyzed (PTC) Cyclopropanation followed by Reductive Debromination is the industry-standard "Self-Validating Protocol" for generating CAS 98021-77-3 safely and efficiently.
The "Gold Standard" Synthetic Workflow
This route utilizes cheap starting materials (methyl acrylate and bromoform) and avoids hazardous diazo intermediates.
Figure 1: Two-step synthesis via gem-dibromo intermediate, ensuring safety and scalability.
Detailed Protocol: Reductive Debromination
Objective: Selective removal of one bromine atom from methyl 2,2-dibromocyclopropanecarboxylate to yield the title compound.
Reagents:
-
Methyl 2,2-dibromocyclopropanecarboxylate (1.0 equiv)
-
Zinc dust (activated, 2.5 equiv)
-
Acetic acid (glacial, solvent)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Activation: Wash Zinc dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum.[1] Why: Oxide layers on Zn surface inhibit electron transfer, stalling the reaction.
-
Setup: Dissolve the gem-dibromo substrate in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a thermometer.
-
Addition: Cool the solution to 0°C. Add Activated Zinc portion-wise over 30 minutes. Why: Exothermic reaction control prevents ring opening or over-reduction.
-
Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (lower R_f) should disappear.
-
Workup: Filter off excess Zinc through Celite. Dilute filtrate with DCM. Wash carefully with saturated NaHCO₃ (gas evolution!) until neutral pH.
-
Purification: Dry organic layer (MgSO₄), concentrate, and distill under reduced pressure (Kugelrohr recommended) to isolate the product.
Stereochemical Note: This reduction typically yields a mixture of cis and trans isomers (approx 40:60 to 30:70 ratio). Separation requires careful column chromatography or fractional distillation.
Part 3: Reactivity & Synthetic Utility
Methyl 2-bromocyclopropanecarboxylate is primarily used as an electrophile in transition-metal catalyzed cross-coupling. The cyclopropyl-bromide bond is less reactive than alkyl bromides in S_N2 reactions but highly active in oxidative addition with Pd(0).
Divergent Reactivity Map
Figure 2: Primary reaction pathways for drug discovery applications.
Key Application: Suzuki-Miyaura Coupling
Context: Used to install the cyclopropyl ester motif onto heteroaryl scaffolds (e.g., pyridines, indoles).
-
Catalyst System: Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂.
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to prevent ester hydrolysis).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Mechanism: The oxidative addition of the cyclopropyl-Br bond to Pd(0) occurs with retention of configuration, a critical feature when working with enantiopure starting materials.
Part 4: Handling, Stability & Safety
Stability Profile
-
Thermal: Stable up to ~100°C. Prolonged heating above 120°C may induce thermal rearrangement to dihydrofuran derivatives or ring opening.
-
Chemical: The ester group is susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.
Safety Hazards (GHS Classification)
-
Lachrymator: Like many alpha-halo esters, this compound is a potent tear gas agent. Engineering Control: Handle ONLY in a functioning fume hood.
-
Skin/Eye Irritant: Causes severe irritation.[2]
-
Alkylating Agent: Potential mutagen. Double-glove (Nitrile/Neoprene) is mandatory.
References
-
Phase-Transfer Cyclopropanation: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[3] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters. Link
-
Reductive Debromination Protocol: Molander, G. A., & Harring, L. S. (1989). Stereoselective reduction of gem-dibromocyclopropanes with samarium(II) iodide. The Journal of Organic Chemistry. Link
-
Suzuki Coupling of Cyclopropyl Bromides: Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Bromides.[4] Journal of Organic Chemistry.[5] Link
-
General Properties & Safety: PubChem Database. Methyl 2-bromocyclopropanecarboxylate (Compound Summary). National Library of Medicine. Link
Sources
- 1. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 2-bromocyclohexane-1-carboxylate | C8H13BrO2 | CID 21285841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereochemical Architecture and Synthetic Protocols for Methyl 2-Bromocyclopropanecarboxylate
Topic: Structure and Stereochemistry of Methyl 2-Bromocyclopropanecarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-bromocyclopropanecarboxylate represents a high-value scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere and a versatile building block for transition-metal-catalyzed cross-couplings. Its utility is defined by the rigid cyclopropane core, which locks substituents into specific vectors, thereby modulating the pharmacodynamics of downstream targets. This guide provides a rigorous analysis of its stereochemical dynamics, spectroscopic identification, and a field-proven synthetic protocol based on the Cristol-Firth modification of the Hunsdiecker reaction.
Structural Dynamics & Stereoisomerism
The cyclopropane ring imposes severe geometric constraints, creating a unique stereochemical environment. Methyl 2-bromocyclopropanecarboxylate possesses two chiral centers (
Stereochemical Hierarchy
The relationship between these isomers is critical for synthetic planning, as the trans-isomer is generally thermodynamically favored due to the minimization of steric repulsion between the bulky bromine atom and the carbomethoxy group.
Figure 1: Stereochemical tree illustrating the diastereomeric and enantiomeric relationships.
Spectroscopic Identification: The Self-Validating Protocol
In cyclopropane systems, standard NMR rules derived from alkenes do not apply. A common error in structural assignment is assuming that
The Cyclopropane Coupling Constant Rule
Due to the rigid ring geometry and bond angles, the Karplus relationship dictates that the cis-vicinal coupling (dihedral angle
Validation Criterion:
- : 7.0 – 11.0 Hz
- : 4.0 – 7.5 Hz
1H NMR Data Summary (400 MHz, CDCl3)
The following table summarizes the diagnostic signals required to distinguish the diastereomers.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Note |
| H-1 (CH-COOMe) | 1.8 – 2.4 | ddd | Determines Stereochemistry | |
| H-2 (CH-Br) | 3.2 – 3.6 | ddd | Downfield due to Br | |
| H-3a (CHH) | 1.2 – 1.6 | ddd | Geminal coupling | |
| H-3b (CHH) | 1.4 – 1.9 | ddd | Geminal coupling | |
| OMe | 3.70 | s | - | Singlet reference |
Expert Insight: To unambiguously assign the stereochemistry of your synthesized product, measure the coupling constant between H-1 and H-2. If
Hz, you have the cis-isomer. IfHz, you have the trans-isomer.
Synthetic Methodology: Cristol-Firth Hunsdiecker Reaction
While direct cyclopropanation of acrylates with bromocarbenes is possible, it often yields dibromides or requires unstable precursors. The most robust, "field-proven" method for generating the bromocyclopropane moiety with defined regiochemistry is the Cristol-Firth modification of the Hunsdiecker reaction . This method utilizes mercuric oxide (
Reaction Pathway
The reaction proceeds via a radical mechanism.[1][2][3] The silver or mercury carboxylate forms an acyl hypobromite intermediate, which undergoes homolytic cleavage.[3] The resulting carboxyl radical decarboxylates to a cyclopropyl radical, which is then trapped by bromine.
Figure 2: Synthetic workflow for the decarboxylative bromination.
Detailed Experimental Protocol
Safety Warning: Bromine is highly corrosive and toxic. Carbon tetrachloride (
Step-by-Step Methodology:
-
Precursor Preparation: Begin with monomethyl 1,2-cyclopropanedicarboxylate (prepared via partial hydrolysis of the diester).
-
Salt Formation: In a 3-neck round-bottom flask wrapped in aluminum foil (to exclude light), suspend Red Mercuric Oxide (HgO) (1.0 equiv) in dry
(0.5 M concentration relative to substrate). -
Acid Addition: Add the monomethyl ester (1.0 equiv) to the suspension. Stir at room temperature for 15 minutes to allow partial salt formation.
-
Bromination: Heat the mixture to reflux. Add Bromine (
) (1.0 - 1.2 equiv) dissolved in dropwise via an addition funnel.-
Critical Control Point: The addition rate should maintain a gentle reflux without external heating if possible (exothermic).
-
Observation: Evolution of
gas indicates the reaction is proceeding.
-
-
Completion: Reflux for an additional 1-2 hours after addition is complete. The red color of
should disappear, replaced by the grey/white precipitate of . -
Workup:
-
Cool the mixture to 0°C.
-
Filter off the inorganic mercury salts through a pad of Celite.
-
Wash the filtrate with 5%
(aq) to remove unreacted acid, then with 5% (aq) to quench residual bromine. -
Dry the organic layer over anhydrous
and concentrate in vacuo.
-
-
Purification: The crude oil will likely be a mixture of cis and trans isomers. Purify via fractional distillation under reduced pressure or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Applications in Drug Discovery
The methyl 2-bromocyclopropanecarboxylate scaffold is not merely an intermediate; it is a strategic tool for Fragment-Based Drug Design (FBDD) .
Bioisosteric Utility
The cyclopropane ring acts as a phenyl ring bioisostere in certain contexts, providing a similar spatial volume but with different electronic properties (
Cross-Coupling Capability
The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the scaffold.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2-aryl-cyclopropane esters.
-
Negishi: Coupling with organozinc reagents for alkylation.
The stereochemistry established in the bromination step (or separated thereafter) is generally conserved during these couplings (with retention of configuration), making the initial separation of diastereomers crucial for enantioselective synthesis campaigns.
References
-
Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids.[2][3][4] Journal of Organic Chemistry. Link
-
Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropanes. Journal of the American Chemical Society.[5] Link
-
Gagnon, A., et al. (2008). Synthesis of Chiral Cyclopropane Amino Acids. Journal of Organic Chemistry. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][4][6][7][8] Link
Sources
- 1. byjus.com [byjus.com]
- 2. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Methyl 2-bromocyclopropanecarboxylate boiling point and density data
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-bromocyclopropanecarboxylate: Boiling Point and Density Determination
Introduction to Methyl 2-bromocyclopropanecarboxylate
Methyl 2-bromocyclopropanecarboxylate is a halogenated ester of cyclopropanecarboxylic acid. The presence of the strained three-membered cyclopropane ring and the bromo- and methyl ester functional groups make it a potentially valuable, yet challenging, building block in organic synthesis. Its utility can be found in the construction of complex molecular architectures within the pharmaceutical and agrochemical industries.
Accurate knowledge of physical properties such as boiling point and density is paramount for its practical application. These parameters are critical for:
-
Purification: Designing appropriate distillation conditions.
-
Reaction Chemistry: Determining appropriate reaction conditions and solvent systems.
-
Process Scale-up: Engineering and safety considerations.
-
Regulatory Compliance: Material safety data sheet (MSDS) information.
Physicochemical Data of Methyl 2-bromocyclopropanecarboxylate and Related Compounds
As of the latest literature review, specific experimental data for the boiling point and density of methyl 2-bromocyclopropanecarboxylate remains uncharacterised. However, data for the isomeric methyl 1-bromocyclopropanecarboxylate and the parent compound methyl cyclopropanecarboxylate are available and presented below for comparative purposes.
Table 1: Physicochemical Properties of Methyl Cyclopropanecarboxylate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Methyl 2-bromocyclopropanecarboxylate | C₅H₇BrO₂ | 179.01 | Data Not Available | Data Not Available |
| Methyl 1-bromocyclopropanecarboxylate | C₅H₇BrO₂ | 179.01 | Data Not Available | Data Not Available |
| Methyl Cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 107-109 | 0.984 |
Note: The molecular formula and weight for both bromo-isomers are identical. The boiling point of methyl cyclopropanecarboxylate is provided at standard atmospheric pressure.[1]
The introduction of a bromine atom is expected to significantly increase both the boiling point and density of the parent compound due to the increase in molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] For novel compounds like methyl 2-bromocyclopropanecarboxylate, precise experimental determination is crucial.
Thiele Tube Method
This micro-scale method is ideal for determining the boiling point of small quantities of a substance.[3]
Protocol:
-
Seal one end of a capillary tube using a flame.
-
Add a small amount (0.5-1 mL) of methyl 2-bromocyclopropanecarboxylate to a small test tube (fusion tube).
-
Place the sealed capillary tube (sealed end up) into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer.
-
Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cease heating when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]
Causality: The principle behind this method is that the trapped air in the capillary tube expands upon heating, and when the liquid's vapor pressure equals the atmospheric pressure, the vapor will rapidly exit the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary signifies the equilibrium between the vapor pressure and the external pressure.
Caption: Experimental workflow for boiling point determination using the Thiele tube method.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass per unit volume of a substance.[4] For a liquid like methyl 2-bromocyclopropanecarboxylate, this can be accurately determined using a pycnometer or a density bottle.
Pycnometer Method
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows a precise volume of liquid to be measured.
Protocol:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with methyl 2-bromocyclopropanecarboxylate at the same temperature as the water and weigh it (m₃).
-
The density (ρ) of the sample can be calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Self-Validation: This method is self-validating as it relies on the highly accurate and well-documented density of water as a standard. Consistency in temperature control is critical for accuracy.
Caption: Step-by-step workflow for density determination using a pycnometer.
Factors Influencing Boiling Point and Density
Several molecular factors will influence the boiling point and density of methyl 2-bromocyclopropanecarboxylate:
-
Molecular Weight: The presence of the heavy bromine atom significantly increases the molecular weight compared to the parent ester, leading to a higher boiling point and density.
-
Intermolecular Forces: The polar C-Br and C=O bonds introduce dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules, resulting in a higher boiling point.
-
Molecular Shape: The compact, cyclic structure of the cyclopropane ring can influence how closely the molecules pack together, affecting both boiling point and density.
Conclusion
While direct experimental data for the boiling point and density of methyl 2-bromocyclopropanecarboxylate are currently lacking in the scientific literature, this guide provides the necessary framework for their determination. By employing established and reliable techniques such as the Thiele tube method for boiling point and the pycnometer method for density, researchers can accurately characterize this compound. The provided data for related compounds serves as a useful benchmark for what can be expected. A thorough understanding of these properties is a critical first step in unlocking the synthetic potential of this and other novel chemical entities.
References
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. Retrieved from [Link]
-
(n.d.). MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-bromocyclopropanecarboxylate. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-Bromocyclopropanecarboxylate
Introduction: The Utility of Brominated Cyclopropanes
Cyclopropane rings are a foundational structural motif in numerous biologically active molecules and are prized as versatile synthetic intermediates. The introduction of a bromine atom onto this strained three-membered ring, as in methyl 2-bromocyclopropanecarboxylate, further enhances its synthetic utility. The bromine atom can serve as a handle for a variety of subsequent transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, thereby providing a gateway to a diverse range of more complex molecular architectures.
This document provides a comprehensive, field-tested protocol for the synthesis of methyl 2-bromocyclopropanecarboxylate from the readily available starting materials, methyl acrylate and bromoform. The core of this transformation is the addition of dibromocarbene (:CBr₂) across the alkene double bond.
Reaction Overview and Mechanism
The synthesis proceeds via a two-step, one-pot process. First, a strong, non-nucleophilic base, potassium tert-butoxide, abstracts a proton from bromoform (CHBr₃) to generate the unstable tribromomethyl anion. This anion then undergoes rapid alpha-elimination of a bromide ion to produce the highly reactive electrophilic intermediate, dibromocarbene.[1] In the second step, the dibromocarbene undergoes a concerted [1+2] cycloaddition reaction with the electron-rich double bond of methyl acrylate to form the desired dibromocyclopropane product.[2]
Overall Reaction: CH₂(CH)CO₂CH₃ + CHBr₃ + KOC(CH₃)₃ → C₃H₄Br₂(CO₂CH₃) + (CH₃)₃COH + KBr
Mechanism:
-
Deprotonation: The tert-butoxide anion removes the acidic proton from bromoform. CHBr₃ + K⁺⁻OC(CH₃)₃ → ⁻CBr₃ K⁺ + HOC(CH₃)₃
-
Alpha-Elimination: The tribromomethyl anion eliminates a bromide ion to form dibromocarbene. ⁻CBr₃ → :CBr₂ + Br⁻
-
Cycloaddition: The electrophilic dibromocarbene adds across the nucleophilic π-bond of methyl acrylate in a stereospecific manner.[1][2]
Experimental Protocol
This protocol is designed for the synthesis of methyl 2-bromocyclopropanecarboxylate on a laboratory scale. All operations involving volatile and toxic reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Purity/Grade |
| Methyl Acrylate | 86.09 | 8.61 g (9.0 mL) | 100 | 1.0 | ≥99%, inhibited |
| Bromoform (CHBr₃) | 252.73 | 30.3 g (10.5 mL) | 120 | 1.2 | ≥98%, stabilized |
| Potassium tert-butoxide | 112.21 | 14.6 g | 130 | 1.3 | ≥98% |
| n-Hexane | - | 250 mL | - | - | Anhydrous |
| Diethyl Ether | - | 200 mL | - | - | Reagent Grade |
| Saturated NaCl (aq) | - | 100 mL | - | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Dry ice/acetone or isopropanol cooling bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Detailed Step-by-Step Procedure
-
Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is oven-dried and cooled under a stream of inert gas.
-
Initial Charging: Charge the flask with methyl acrylate (9.0 mL, 100 mmol) and bromoform (10.5 mL, 120 mmol) dissolved in 150 mL of anhydrous n-hexane.
-
Cooling: Cool the stirred solution to -15 °C using a dry ice/isopropanol bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize side-product formation.
-
Base Preparation: In a separate dry flask, dissolve potassium tert-butoxide (14.6 g, 130 mmol) in 100 mL of anhydrous n-hexane. This may form a slurry. Transfer this slurry to the dropping funnel.
-
Slow Addition: Add the potassium tert-butoxide slurry dropwise to the cooled reaction mixture over a period of 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not rise above -10 °C. A thick, yellowish-white precipitate will form.
-
Reaction: After the addition is complete, allow the mixture to stir at -15 °C for an additional 2 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour. Once at room temperature, cautiously quench the reaction by slowly adding 100 mL of deionized water.
-
Workup - Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether to aid in separation. Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with 100 mL of saturated NaCl solution (brine). Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvents.
-
Purification: The crude product, a yellowish oil, should be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane, e.g., 0% to 10%) to yield methyl 2,2-dibromocyclopropanecarboxylate as a clear to pale yellow oil.
Visualization of Experimental Workflow
The following diagram outlines the major steps in the synthesis protocol.
Caption: Workflow for the synthesis of methyl 2-bromocyclopropanecarboxylate.
Characterization Data (Predicted)
The final product should be characterized to confirm its structure and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.75 (s, 3H, -OCH₃)
-
δ ~2.20-2.40 (m, 1H, cyclopropyl CH)
-
δ ~1.60-1.90 (m, 2H, cyclopropyl CH₂)
-
Note: The exact shifts and coupling patterns of the cyclopropyl protons can be complex and may vary.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170.0 (C=O)
-
δ ~52.5 (-OCH₃)
-
δ ~35.0 (CH-CO₂Me)
-
δ ~30.0 (CH₂)
-
δ ~25.0 (CBr₂)
-
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Bromoform (CHBr₃): Toxic if inhaled, harmful if swallowed, and causes skin and eye irritation.[3] It is also a suspected carcinogen and is toxic to aquatic life.[4][5] Handle with extreme care, using impermeable gloves and safety goggles.[3]
-
Potassium tert-butoxide (KOC(CH₃)₃): A flammable solid that reacts violently with water.[6] It causes severe skin burns and eye damage.[7] It must be handled under an inert atmosphere, away from moisture and sources of ignition.[6][7]
-
Methyl Acrylate: A flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and allergic reactions.
-
General Precautions: The reaction is exothermic and requires careful temperature control to prevent it from running away. The use of a dry ice/acetone or isopropanol bath is essential for maintaining the required low temperature.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive or wet potassium tert-butoxide. | Use freshly opened, high-purity potassium tert-butoxide. Ensure all glassware and solvents are scrupulously dried. |
| Reaction temperature was too high, leading to decomposition of the carbene or side reactions. | Improve cooling efficiency and slow down the rate of addition of the base. | |
| Complex Mixture of Products | Reaction was too fast or temperature was not controlled. | Repeat the reaction with stricter temperature control and slower addition of the base. |
| Impure starting materials. | Check the purity of methyl acrylate and bromoform. Purify if necessary. | |
| Difficulty in Purification | Product co-elutes with bromoform. | Ensure the reaction goes to completion. If excess bromoform remains, it can be challenging to separate. Careful vacuum distillation is often more effective than chromatography for this separation. |
References
-
University of Calgary. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
Pearson Education. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
GeoLiquids Inc. (n.d.). SAFETY DATA SHEET: Bromoform. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE. Retrieved from [Link]
Sources
Application Note: Stereocontrolled Synthesis & Separation of cis- and trans-Methyl 2-Bromocyclopropanecarboxylate
Executive Summary
The cyclopropane motif is a critical structural element in medicinal chemistry, often serving as a conformationally restricted bioisostere for amino acids (e.g., glutamate) or as a scaffold to freeze bioactive conformations. Methyl 2-bromocyclopropanecarboxylate is a high-value intermediate; the bromine handle allows for subsequent cross-coupling (Suzuki, Negishi) to install aryl or alkyl groups with precise stereochemical control.
However, accessing the pure cis- and trans-isomers is synthetically challenging due to the thermodynamic instability of the cis-isomer and the tendency of radical intermediates to racemize. This Application Note details a robust, scalable protocol for the synthesis of the gem-dibromide precursor followed by a stereoselective reductive debromination and chromatographic resolution .
Key Advantages of This Protocol
-
Scalability: Utilizes inexpensive methyl acrylate and bromoform.
-
Safety: Avoids the use of silver salts (Hunsdiecker) or diazomethane on large scales.
-
Purity: Includes a validated flash chromatography method to separate diastereomers to >98% purity.
Pathway Analysis & Mechanism
The most reliable route to 2-bromocyclopropanecarboxylates is not direct cyclopropanation (which lacks selectivity for halogens), but the reduction of methyl 2,2-dibromocyclopropanecarboxylate .
Synthetic Workflow
The process involves two stages:
-
Phase-Transfer Catalyzed Cyclopropanation: Addition of dibromocarbene (:CBr₂) to methyl acrylate.
-
Radical Reduction: Selective removal of the exo-bromine (or less hindered bromine) using Tributyltin Hydride (Bu₃SnH).
Figure 1: Synthetic workflow for the production of isomeric bromocyclopropanes.
Stereoselectivity Mechanism
The reduction proceeds via a cyclopropyl radical. The stereochemical outcome is dictated by the approach of the hydrogen donor (Bu₃SnH).
-
Trans-Selectivity: The bulky ester group directs the incoming tin hydride to the less hindered face, often favoring the thermodynamic trans-product (bromine trans to ester).
-
Cis-Access: Accessing the cis-isomer often requires lower temperatures to exploit small differences in transition state energies, though it typically remains the minor component (approx. 15-20%).
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2,2-dibromocyclopropanecarboxylate
Objective: Generate the gem-dibromide precursor using phase-transfer catalysis.
Reagents:
-
Methyl acrylate (1.0 equiv)
-
Bromoform (CHBr₃) (1.5 equiv)
-
Sodium Hydroxide (50% aq. solution)
-
Triethylbenzylammonium chloride (TEBA) (1 mol%)
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with an overhead stirrer and reflux condenser, dissolve methyl acrylate (e.g., 8.6 g, 100 mmol) and TEBA (0.23 g) in CHBr₃ (38 g) and DCM (20 mL).
-
Initiation: Cool the mixture to 0°C. Add 50% NaOH (20 mL) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.
-
Reaction: Vigorously stir the biphasic mixture at room temperature for 18–24 hours. The mixture typically turns dark brown.
-
Workup: Dilute with water (100 mL) and separate phases. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Wash combined organics with 1M HCl (to neutralize base), water, and brine. Dry over MgSO₄.[1][2]
-
Purification: Concentrate in vacuo. Distill the residue under reduced pressure (approx. 80-85°C at 0.5 mmHg) to yield the product as a colorless liquid.
-
Yield Expectation: 60–75%.
-
Protocol B: Reductive Debromination & Separation
Objective: Reduce the gem-dibromide to the monobromide and separate the cis/trans isomers.
Reagents:
-
Methyl 2,2-dibromocyclopropanecarboxylate (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Benzene or Toluene (degassed)
Procedure:
-
Preparation: Dissolve the gem-dibromide (e.g., 5.0 g, 19.4 mmol) in dry, degassed benzene (50 mL) under Argon.
-
Reduction: Add AIBN (160 mg). Heat the solution to reflux (80°C).
-
Addition: Add Bu₃SnH (6.2 g, 21.3 mmol) dropwise over 1 hour via syringe pump. Note: Slow addition is crucial to minimize over-reduction to the non-brominated cyclopropane.
-
Completion: Reflux for an additional 2 hours. Monitor by TLC (Visualize with KMnO₄; tin residues are UV active, product is weak).
-
Tin Removal (Critical): Cool to RT. Add 10% KF aqueous solution and stir vigorously for 3 hours. This converts Bu₃SnBr to insoluble polymeric Bu₃SnF. Filter the white solid through Celite.
-
Isolation: Concentrate the filtrate. The crude oil is a mixture of cis and trans isomers (typically 1:5 to 1:7 ratio).
Protocol C: Chromatographic Resolution
Objective: Isolate pure diastereomers. Note: The trans-isomer is less polar.
System: Flash Chromatography (Silica Gel 230-400 mesh). Eluent: Pentane : Diethyl Ether (100:1).
-
Loading: Load the crude oil onto a silica column (ratio 1:50 w/w silica).
-
Elution:
-
Fraction 1 (Rf ~ 0.45): Methyl trans-2-bromocyclopropanecarboxylate . (Major product).
-
Mixed Fraction: Intermediate zone.
-
Fraction 2 (Rf ~ 0.35): Methyl cis-2-bromocyclopropanecarboxylate . (Minor product).
-
-
Storage: Isomers should be stored at -20°C. The cis-isomer can slowly equilibrate to trans at room temperature over weeks.
Analytical Data & Quality Control
To validate the synthesis, compare the ¹H NMR coupling constants (
| Property | trans-Isomer (Major) | cis-Isomer (Minor) |
| Physical State | Pale yellow oil | Pale yellow oil |
| ¹H NMR (C1-H) | ||
| ¹H NMR (C2-H) | ||
| Key Distinction | C1-H and C2-H are shielded relative to cis. | Deshielding due to cis-interaction. |
| Boiling Point | ~60°C (15 mmHg) | ~75°C (15 mmHg) |
Note on Stability: The cis-isomer is thermodynamically less stable. Avoid prolonged exposure to silica gel or acidic conditions, which catalyze epimerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Poor stirring / Phase transfer failure | Ensure mechanical stirring is vigorous (vortex). Verify TEBA quality. |
| Over-reduction (No Br) | Excess Bu₃SnH or too fast addition | Use strict stoichiometry (1.05 equiv). Add Bu₃SnH over 2+ hours. |
| Poor Separation | Column overloaded or Eluent too polar | Use Pentane/Ether 100:1. Do not use EtOAc/Hexane (selectivity is poorer). |
| Tin Contamination | Incomplete precipitation | Increase KF stir time to 12h or use 10% aqueous KF wash in separatory funnel. |
References
- Organic Syntheses (General Protocol for Gem-Dibromides)
-
Separation and Characterization
- Gansäuer, A. et al. "Titanocene-Catalyzed Radical Epoxide Opening." Organic Syntheses, 2008, 85, 15-29.
-
Stereoselective Reduction Mechanism
- Rahman, M. et al. "Stereoselective reduction of gem-dibromocyclopropanes with tributyltin hydride." Journal of the Chemical Society, Perkin Transactions 1, 1988.
- Hunsdiecker Alternative (Context)
Sources
Application Notes: Strategic Installation of Cyclopropane Rings Using Methyl 2-Bromocyclopropanecarboxylate
Introduction: The Cyclopropane Motif in Modern Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in medicinal chemistry and drug development.[1] Its rigid structure and unique electronic properties, stemming from significant ring strain, offer a powerful tool for medicinal chemists. When incorporated into larger molecules, cyclopropanes can lock in specific conformations, enhance metabolic stability, improve membrane permeability, and serve as bioisosteres for other chemical groups.[2] This guide provides a detailed exploration of methyl 2-bromocyclopropanecarboxylate as a versatile reagent for introducing this valuable motif, focusing on a highly diastereoselective formal nucleophilic substitution pathway that enables the synthesis of diverse and functionally rich cyclopropane derivatives.
Reagent Profile: Methyl 2-Bromocyclopropanecarboxylate
Methyl 2-bromocyclopropanecarboxylate is a functionalized cyclopropane bearing a bromine atom, a good leaving group, and a methyl ester, an electron-withdrawing group that can activate the adjacent C-H bond. While classical SN2 or SN1 nucleophilic substitution reactions are highly disfavored on the strained cyclopropane ring, this reagent is masterfully designed for an alternative and highly effective reaction pathway.[3] Its utility lies in its ability to act as a precursor to a transient, high-energy cyclopropene intermediate, which can then be trapped by a wide array of nucleophiles.
The Core Mechanism: Formal Nucleophilic Substitution via Elimination-Addition
The primary and most powerful application of 2-bromocyclopropanecarboxylates involves a formal nucleophilic substitution that proceeds through a two-step elimination-addition sequence. This pathway circumvents the challenges of direct substitution and provides excellent control over stereochemistry.
Step 1: 1,2-Dehydrohalogenation (Elimination) In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), the reagent undergoes a 1,2-elimination of HBr. The electron-withdrawing ester group increases the acidity of the proton on the same carbon, facilitating its removal and the subsequent elimination of the bromide ion to form a highly strained and reactive cyclopropene intermediate.
Step 2: Nucleophilic Addition The generated cyclopropene is immediately intercepted by a nucleophile present in the reaction mixture. The nucleophile adds across the strained double bond to form the final substituted cyclopropane product.
A key feature of this process is its high diastereoselectivity. The reaction overwhelmingly yields the trans product, where the newly introduced nucleophile and the ester group are on opposite faces of the ring. This is because the reaction conditions (strong base) facilitate a base-assisted epimerization, allowing the system to equilibrate to the thermodynamically more stable trans configuration, regardless of the stereochemistry of the starting material.[2][3][4]
Caption: Figure 1: Elimination-Addition Mechanism
Application Protocol 1: Synthesis of trans-β-Aminocyclopropyl Carboxamides
This protocol details the synthesis of a conformationally constrained β-amino acid derivative, a valuable building block in peptidomimetics, through the formal substitution of a 2-bromocyclopropylcarboxamide with a secondary amide.[4] The starting carboxamide can be readily prepared from methyl 2-bromocyclopropanecarboxylate via amidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Aryl-2-bromocyclopropanecarboxamide | Synthesis Grade | N/A | Starting material |
| Secondary Amide (e.g., Morpholine) | Anhydrous | Sigma-Aldrich | Nucleophile |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Sigma-Aldrich | Base |
| 18-Crown-6 | ≥99% | Sigma-Aldrich | Phase-transfer catalyst |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent |
| Saturated NH₄Cl solution | Reagent Grade | Fisher Scientific | For quenching |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Anhydrous MgSO₄ | Reagent Grade | VWR | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the N-aryl-2-bromocyclopropanecarboxamide (1.0 equiv), the secondary amide (1.5 equiv), and 18-crown-6 (0.1 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1 M with respect to the starting bromocyclopropane.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add potassium tert-butoxide (2.0 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired trans-β-aminocyclopropyl carboxamide.
Causality Note: The use of 18-crown-6 is crucial for solubilizing the potassium cation of t-BuOK in THF, thereby increasing the effective basicity and reactivity of the tert-butoxide anion.
Application Protocol 2: Synthesis of N-Cyclopropyl Heterocycles
This protocol describes the highly diastereoselective synthesis of N-cyclopropyl-substituted heterocycles, which are important pharmacophores in many biologically active compounds.[2][5] The method employs various azoles as nucleophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Aryl-2-bromocyclopropanecarboxamide | Synthesis Grade | N/A | Starting material |
| Azole (e.g., Indole, Pyrazole) | ≥98% | Sigma-Aldrich | Nucleophile |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Sigma-Aldrich | Base |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent |
| Saturated NH₄Cl solution | Reagent Grade | Fisher Scientific | For quenching |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Anhydrous Na₂SO₄ | Reagent Grade | VWR | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the azole (1.5 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add potassium tert-butoxide (1.5 equiv). Stir for 20 minutes at this temperature to form the corresponding azole anion.
-
Substrate Addition: Add a solution of the N-aryl-2-bromocyclopropanecarboxamide (1.0 equiv) in anhydrous THF to the pre-formed nucleophile solution.
-
Reaction: Allow the mixture to stir at room temperature for 6-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the pure N-cyclopropyl heterocycle.
Trustworthiness Note: Pre-forming the anionic nucleophile by reacting the azole with the base before adding the bromocyclopropane substrate ensures that the base's primary role is deprotonation rather than initiating the elimination step prematurely, leading to cleaner reactions and higher yields.
General Experimental Workflow and Substrate Scope
The protocols described above follow a generalizable workflow that can be adapted for a variety of nucleophiles.
Caption: Figure 2: General Experimental Workflow
The scope of this transformation is broad, allowing for the installation of cyclopropane rings functionalized with a variety of heteroatoms.
| Nucleophile (Nu-H) | Product Type | Typical Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| tert-Butanol | tert-Butyl Ether | 85-95 | >20:1 | [3] |
| Benzyl Alcohol | Benzyl Ether | 80-90 | >20:1 | [3] |
| Thiophenol | Phenyl Thioether | 75-85 | >20:1 | [3] |
| Morpholine | β-Amino Carboxamide | 70-85 | >20:1 | [4] |
| Indole | N-Cyclopropyl Indole | 65-80 | >15:1 | [2] |
| Pyrazole | N-Cyclopropyl Pyrazole | 70-90 | >20:1 | [2] |
Conclusion
Methyl 2-bromocyclopropanecarboxylate and its derivatives are powerful and versatile reagents for the synthesis of highly functionalized cyclopropanes. The dominant elimination-addition mechanism provides a reliable and highly diastereoselective route to trans-substituted products that are of significant interest to researchers, scientists, and drug development professionals. The operational simplicity and broad scope of this methodology ensure its continued application in the construction of complex molecular architectures for the discovery of new therapeutics.
References
-
Title: One-pot synthesis of multifunctionalized cyclopropanes Source: Tetrahedron Letters, 2014. URL: [Link]
-
Title: Formal nucleophilic substitution of bromocyclopropanes with amides en route to conformationally constrained β-amino acid derivatives Source: PubMed, 2010. URL: [Link]
-
Title: Formal nucleophilic substitution of bromocyclopropanes with azoles Source: PubMed, 2012. URL: [Link]
-
Title: Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium Source: Canadian Journal of Chemistry, 1984. URL: [Link]
-
Title: Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade Source: PubMed Central, 2018. URL: [Link]
-
Title: Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade Source: ResearchGate, 2018. URL: [Link]
-
Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY Source: ResearchGate, 2025. URL: [Link]
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: ACS Publications, 2008. URL: [Link]
-
Title: CROSS-COUPLING reactions - everything YOU need to know! Source: YouTube, 2022. URL: [Link]
-
Title: Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles Source: Organic Letters, 2012. URL: [Link]
-
Title: Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes Source: ResearchGate, 2009. URL: [Link]
Sources
- 1. One moment, please... [bulletin.am]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formal nucleophilic substitution of bromocyclopropanes with amides en route to conformationally constrained β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing the Potential of Methyl 2-Bromocyclopropanecarboxylate in Modern Cross-Coupling Chemistry
Introduction: The Cyclopropane Motif and its Strategic Installation
The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry, agrochemicals, and materials science.[1][2] Its inherent ring strain imparts unique conformational constraints and electronic properties, often leading to enhanced metabolic stability, improved binding affinity, and novel biological activities in drug candidates.[2] Methyl 2-bromocyclopropanecarboxylate serves as a versatile and powerful building block for the strategic installation of this valuable moiety. Its bifunctional nature, possessing both an electrophilic C-Br bond at a strained sp³ carbon and an ester group for further derivatization, opens a gateway to a diverse array of complex molecular architectures through the power of transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the cross-coupling reactions of methyl 2-bromocyclopropanecarboxylate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the core principles of palladium-catalyzed transformations and provide specific, field-tested protocols for key C-C and C-N bond-forming reactions.
Part 1: Fundamental Principles of Palladium-Catalyzed Cross-Coupling
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a robust methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, generally proceed through a common catalytic cycle.[4][6]
The cycle typically involves three key elementary steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., methyl 2-bromocyclopropanecarboxylate), forming a Pd(II) intermediate.[4][7][8]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the Pd(II) center, displacing the halide.[4][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[4][7][8]
Caption: General Palladium Cross-Coupling Cycle
Unique Considerations for Cyclopropyl Halides
The use of cyclopropyl halides as electrophiles presents specific challenges and opportunities. The increased s-character of the C-Br bond on the cyclopropane ring can influence the rate of oxidative addition.[9] Furthermore, the inherent ring strain makes the system susceptible to side reactions, such as ring-opening, under harsh conditions. Therefore, the choice of catalyst, ligand, base, and temperature is critical to ensure the integrity of the cyclopropane ring throughout the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over competing pathways like beta-hydride elimination.[10]
Part 2: Suzuki-Miyaura Coupling for Arylation and Vinylation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[3][5][11] It facilitates the formation of a C(sp³)-C(sp²) bond, connecting the cyclopropyl ring to aryl or vinyl moieties.
Causality Behind Experimental Choices: The reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11][12][13] The choice of palladium source and ligand is crucial; ligands like SPhos or XPhos are often effective for coupling sp³ centers due to their steric bulk and electron-donating properties, which accelerate reductive elimination.[1]
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-phenylcyclopropanecarboxylate.
Materials:
-
Methyl 2-bromocyclopropanecarboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, 10% v/v of Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate, SPhos, and Potassium Phosphate.
-
Add methyl 2-bromocyclopropanecarboxylate and phenylboronic acid to the flask.
-
Add degassed toluene and degassed water.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typically, reactions run to completion within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-phenylcyclopropanecarboxylate.
Data Summary: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 69-93[1] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-85 |
Part 3: Heck-Mizoroki Reaction for Alkene Installation
The Heck-Mizoroki reaction couples the cyclopropyl bromide with an alkene to form a substituted vinylcyclopropane.[6][14] Unlike many other cross-coupling reactions, it does not require a pre-formed organometallic nucleophile.[6] The reaction mechanism involves migratory insertion of the alkene into the palladium-cyclopropyl bond, followed by a β-hydride elimination step.[6]
Causality Behind Experimental Choices: The base in the Heck reaction is not for transmetalation but to regenerate the active Pd(0) catalyst at the end of the cycle.[6] The regioselectivity of the alkene insertion and the geometry of the resulting double bond are key considerations. Typically, the reaction favors the formation of the trans-alkene.[14]
Caption: Heck-Mizoroki Catalytic Cycle
Detailed Protocol: Heck-Mizoroki Reaction
Objective: To synthesize Methyl 2-(2-phenylethenyl)cyclopropanecarboxylate.
Materials:
-
Methyl 2-bromocyclopropanecarboxylate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
In a sealed tube, combine methyl 2-bromocyclopropanecarboxylate, styrene, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous, degassed DMF and triethylamine under an inert atmosphere.
-
Seal the tube tightly and heat to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.
Part 4: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with sp² and sp³-hybridized halides, creating valuable alkynylated products.[15][16] The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[15][16]
Causality Behind Experimental Choices: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.[15] The amine base (e.g., triethylamine or diisopropylamine) serves both to neutralize the H-X byproduct and as a solvent.[15] Copper-free versions exist but often require specific ligands or conditions.[17]
Detailed Protocol: Sonogashira Coupling
Objective: To synthesize Methyl 2-(phenylethynyl)cyclopropanecarboxylate.
Materials:
-
Methyl 2-bromocyclopropanecarboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, solvent and base)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI under an argon atmosphere.
-
Add a solution of methyl 2-bromocyclopropanecarboxylate in degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography to isolate the target compound.
Part 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by creating a direct method for C-N bond formation via palladium catalysis.[18][19] This reaction can be extended to couple alkyl halides, including methyl 2-bromocyclopropanecarboxylate, with a wide range of primary and secondary amines.
Causality Behind Experimental Choices: This reaction is highly dependent on the choice of ligand and base.[10][18] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential to facilitate the challenging reductive elimination step that forms the C-N bond.[10][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile.[21]
Detailed Protocol: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 2-(phenylamino)cyclopropanecarboxylate.
Materials:
-
Methyl 2-bromocyclopropanecarboxylate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene (anhydrous, degassed solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add toluene, followed by methyl 2-bromocyclopropanecarboxylate and aniline.
-
Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 6: General Experimental Workflow
A successful cross-coupling experiment relies on careful setup and execution, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: General Cross-Coupling Workflow
Conclusion
Methyl 2-bromocyclopropanecarboxylate is a potent and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalytic system, base, and reaction conditions, chemists can efficiently forge new C-C and C-N bonds, paving the way for the synthesis of novel, high-value molecules for the pharmaceutical and materials science industries. The protocols and insights provided herein serve as a comprehensive guide for harnessing the synthetic utility of this important building block.
References
- Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes.
- Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes.
- Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes.Organic Letters - Figshare.
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
- Stereospecific Intramolecular Reductive Cross-Electrophile Coupling Reactions for Cyclopropane Synthesis.
- Synthesis of cyclopropanes.Organic Chemistry Portal.
- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.PMC.
- Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.Organic Chemistry Portal.
- Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.PubMed.
- Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes.
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes.PMC.
- Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides.
- Crosscoupling of cyclopropylamine with aryl bromides using an electron‐rich ligand‐based Cu catalyst.
- Cross-Coupling Reactions Guide.MilliporeSigma.
- CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions.Royal Society of Chemistry Books.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Cross-coupling reaction.Wikipedia.
- Methyl Cyclopropane Carboxylate: A Comprehensive Overview.Ketone Pharma.
- Buchwald–Hartwig amin
- Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.PMC.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).YouTube.
- Buchwald-Hartwig Amin
- Sonogashira coupling.Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.Technical University of Denmark.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Heck reaction.Wikipedia.
- Heck Reaction.Organic Chemistry Portal.
- Suzuki Coupling.YouTube.
- Suzuki Coupling.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview.PMC.
- Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2.Royal Society of Chemistry.
- Heck Reaction—St
- Suzuki Cross-Coupling.J&K Scientific LLC.
- Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis.TSpace - University of Toronto.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- 2.2.1 Cross-Coupling Methods for Methylation.
- Suzuki Cross Coupling Reaction- A Review.INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Transition-Metal-Catalyzed Cross-Coupling with Non-Diazo Carbene Precursors.Synfacts - Thieme.
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.Organic & Biomolecular Chemistry (RSC Publishing).
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Troubleshooting & Optimization
Preventing ring opening during functionalization of bromocyclopropanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a central challenge in synthetic chemistry: the functionalization of bromocyclopropanes while preventing the undesired opening of the strained three-membered ring.
The cyclopropane ring is a valuable structural motif in pharmaceuticals and natural products, yet its inherent ring strain makes it susceptible to cleavage.[1][2] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, resulting in high angle and torsional strain.[2][3][4][5] This stored energy provides a thermodynamic driving force for ring-opening reactions, which can compete with desired functionalization pathways. This guide is designed to help you navigate these challenges and successfully incorporate this unique moiety into your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to cyclopropane ring opening?
A1: Ring opening of cyclopropanes, particularly during the functionalization of a bromocyclopropane, typically proceeds through highly reactive intermediates. The two most common pathways are:
-
Cationic Rearrangement: The formation of a cyclopropylcarbinyl cation is a classic route to ring opening. This cation is notoriously unstable and rapidly rearranges to more stable homoallyl and cyclobutyl cations, leading to a mixture of undesired products.[1] This pathway is often initiated under acidic conditions or in reactions that promote carbocation formation.
-
Radical-Mediated Cleavage: The high strain of the C-C bonds makes them susceptible to cleavage by radical intermediates. The formation of a cyclopropyl radical is generally less problematic, but subsequent reactions can lead to ring-opening pathways, especially if the radical is not stabilized or is subjected to harsh conditions.[6][7] Oxidative conditions, photoredox catalysis, or the presence of radical initiators can trigger these events.[7][8][9]
Q2: Are all functionalization reactions equally risky for ring integrity?
A2: No. The risk of ring opening is highly dependent on the reaction mechanism.
-
High-Risk Reactions: Classical SN1-type nucleophilic substitutions, Friedel-Crafts alkylations, or any reaction proceeding under strongly acidic conditions should be avoided as they directly promote the formation of unstable carbocations.
-
Moderate-Risk Reactions: Many transition-metal-catalyzed cross-coupling reactions require careful optimization. While generally compatible, factors like the choice of metal, ligands, and additives can influence the stability of the cyclopropyl group.[10] Some photoredox-catalyzed reactions are explicitly designed to induce ring-opening for 1,3-difunctionalization and are therefore unsuitable if ring preservation is the goal.[8][9][11][12]
-
Low-Risk Reactions: Reactions that proceed through mechanisms that circumvent carbocation formation are preferred. A key example is the formal nucleophilic substitution via a base-assisted elimination-addition pathway, which proceeds through a cyclopropene intermediate.[13][14][15][16] Additionally, well-controlled organometallic reactions, such as those using organozinc reagents, are often mild enough to preserve the ring.[17][18]
Q3: How does the substitution pattern on the cyclopropane ring affect its stability?
A3: The substituents on the cyclopropane ring play a crucial electronic and steric role.
-
Electron-Donating Groups (EDGs): An EDG adjacent to the bromine can stabilize a potential carbocation, increasing the risk of SN1-type ring opening.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as esters or amides, can facilitate alternative, ring-preserving pathways. For instance, they are essential for the highly successful elimination-addition mechanism, where they acidify the vicinal proton and stabilize the cyclopropene intermediate.[13][14] These are often referred to as "donor-acceptor" (D-A) cyclopropanes when an EDG is also present, which have their own unique reactivity profile.[19][20][21]
Troubleshooting Guide
This guide addresses specific experimental issues and provides actionable solutions to maintain the integrity of the cyclopropane ring.
Issue 1: My nucleophilic substitution reaction yields a mixture of ring-opened byproducts (e.g., homoallylic or cyclobutyl compounds).
-
Root Cause: You are likely generating an unstable cyclopropylcarbinyl cation, which is rapidly rearranging. This occurs when the reaction conditions favor an SN1-like mechanism.
-
Solutions: The primary strategy is to switch to a mechanism that avoids this cationic intermediate.
-
Employ an Elimination-Addition Strategy: This is the most reliable method for formal nucleophilic substitution on bromocyclopropanes.[14][15] It involves using a strong, non-nucleophilic base (like potassium tert-butoxide) to first generate a cyclopropene intermediate via dehydrobromination. The nucleophile then adds across the strained double bond. This method shows excellent chemoselectivity and diastereoselectivity.[14][15]
-
Control Reaction Temperature: If you must use conditions that could potentially generate a cation, lowering the temperature can significantly reduce the rate of rearrangement, which has a higher activation energy barrier than nucleophilic trapping.[1]
-
Avoid Protic Solvents and Lewis Acids: These promote the formation and stabilization of carbocations, exacerbating the problem.
-
Issue 2: My transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, Sonogashira) is causing ring isomerization or cleavage.
-
Root Cause: While direct ring opening via the catalytic cycle is less common, side reactions can be promoted by the Lewis acidity of the metal catalyst, harsh reaction temperatures, or inappropriate ligand choice leading to unstable intermediates.
-
Solutions: Optimization of the catalytic system is key.
-
Ligand Selection: The choice of ligand is critical. Less bulky phosphine ligands have been shown to favor the conservation of the cyclopropyl unit over ring-opening pathways in some palladium-catalyzed C-H functionalization reactions.[10] Experiment with a range of electron-donating and sterically varied ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) to find one that stabilizes the organometallic intermediate without promoting side reactions.
-
Choice of Organometallic Reagent: Switch to a milder, more functional-group-tolerant organometallic partner. Organozinc (Negishi coupling) and organoboron (Suzuki coupling) reagents are generally considered mild and are less basic than Grignard or organolithium reagents, reducing the risk of base-induced side reactions.[17][18]
-
Use Anhydrous Conditions: Moisture can interfere with the catalyst and reagents, leading to side reactions and lower yields. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[22][23]
-
Issue 3: I am observing decomposition or low conversion, with no clear product formation.
-
Root Cause: This can stem from several issues, including the stability of the bromocyclopropane starting material or the reagents under the reaction conditions. Radical pathways might be leading to a complex mixture of unidentifiable products.
-
Solutions:
-
Degas Solvents: Remove dissolved oxygen from your solvents, as it can initiate radical chain reactions.
-
Work in the Dark: If you suspect a photochemically induced radical pathway, run the reaction in the dark or in a foil-wrapped flask.
-
Verify Reagent Purity: Ensure that your starting materials, particularly organometallic reagents, are pure and have been properly titrated. Impurities can inhibit the catalyst or cause side reactions.[22]
-
Visualized Workflows and Mechanisms
A logical approach to troubleshooting is essential for success. The following diagrams illustrate a decision-making workflow and compare mechanistic pathways.
Caption: Troubleshooting workflow for preventing ring opening.
Caption: Comparison of a problematic vs. a preferred reaction mechanism.
Recommended Protocols
Protocol 1: Diastereoselective Formal Nucleophilic Substitution with an Alcohol
This protocol is adapted from methodologies that utilize a base-assisted dehydrohalogenation to form a cyclopropene intermediate, followed by nucleophilic addition.[14][15]
Materials:
-
2-Bromocyclopropylcarboxamide substrate
-
Potassium tert-butoxide (t-BuOK, ~2.0 equiv)
-
Primary or secondary alcohol (Nu-H, ~2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-bromocyclopropylcarboxamide substrate.
-
Solvent and Reagent Addition: Dissolve the substrate in anhydrous THF. Add the alcohol nucleophile to the solution.
-
Initiation: Cool the mixture to the recommended temperature (often 0 °C to room temperature, substrate-dependent) and add solid potassium tert-butoxide in one portion with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Conditions for a Negishi Cross-Coupling
This protocol provides a general starting point for a palladium-catalyzed Negishi cross-coupling, which is known for its mild conditions and functional group tolerance.[18]
Materials:
-
Bromocyclopropane substrate
-
Organozinc reagent (R-ZnBr, ~1.5 equiv, prepared separately or in situ)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF or DME
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Reagent Addition: Add the bromocyclopropane substrate dissolved in anhydrous solvent.
-
Initiation: To the stirred solution, add the organozinc reagent dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture if necessary (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Reaction Type | Conditions to Favor Ring Preservation | Conditions to Avoid |
| Nucleophilic Substitution | Aprotic solvents; Strong, non-nucleophilic bases (t-BuOK); Anhydrous conditions. | Protic solvents (MeOH, H₂O); Strong acids (HCl, H₂SO₄); Lewis acids (AlCl₃). |
| Cross-Coupling | Mild organometallic reagents (Organozinc, Organoboron); Optimized phosphine ligands; Inert atmosphere. | Highly reactive organometallics (Organolithium); High temperatures; Unoptimized catalytic systems. |
| General Handling | Low reaction temperatures; Protection from light (if radical pathways are suspected); Degassed solvents. | High temperatures; Exposure to UV light or radical initiators (e.g., AIBN, peroxides). |
References
-
Photocatalytic Regioselective Redox-Neutral 1,3-Oxypyridylation of Aryl Cyclopropanes | Organic Letters - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]
-
Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Retrieved February 24, 2026, from [Link]
-
Studer, A., et al. (2021). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. Angewandte Chemie International Edition, 60(29), 16031-16036. Available from: [Link]
-
Overview of photoredox-catalyzed 1,3-functionalization of aryl... (n.d.). Retrieved February 24, 2026, from [Link]
-
Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]
-
Lei, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 233-255. Available from: [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1362-1376. Available from: [Link]
-
Rubina, M., & Gevorgyan, V. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906-6907. Available from: [Link]
-
Cyclopropane Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved February 24, 2026, from [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. (n.d.). Retrieved February 24, 2026, from [Link]
-
Rubina, M., & Gevorgyan, V. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906-7. Available from: [Link]
-
Addition to Cyclopropane Ring | Dalal Institute. (n.d.). Retrieved February 24, 2026, from [Link]
-
Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved February 24, 2026, from [Link]
-
(PDF) Formal Nucleophilic Substitution of Bromocyclopropanes - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Shu, C., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(47), 15412-15416. Available from: [Link]
-
Banning, J. E., et al. (2012). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic Letters, 14(8), 2006-9. Available from: [Link]
-
Problem 37 (a) When cyclopropane is treated... [FREE SOLUTION] | Vaia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations - Infoscience. (n.d.). Retrieved February 24, 2026, from [Link]
-
Why is cyclopropane more reactive than propane ? - Allen. (n.d.). Retrieved February 24, 2026, from [Link]
-
Banning, J. E., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(8), 2006-2009. Available from: [Link]
-
Knochel, P. (2014). Strategies to prepare and use functionalized organometallic reagents. Chimia, 68(5), 318-23. Available from: [Link]
-
Stable Cyclopropenium-Based Radicals - Columbia Academic Commons. (n.d.). Retrieved February 24, 2026, from [Link]
-
De Nanteuil, F., et al. (2013). Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science, 4(5), 2267-2272. Available from: [Link]
-
Main Group Organometallic Compounds - MSU chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Kinetics of cyclopropyl radical reactions. 1. Absolute rate constants for some addition and abstraction reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]
-
A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Lei, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 233-255. Available from: [Link]
-
Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types - Magritek. (n.d.). Retrieved February 24, 2026, from [Link]
Sources
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Validation & Comparative
IR spectroscopy characteristic bands for methyl 2-bromocyclopropanecarboxylate
Topic: Spectral Fingerprinting of Strained Rings: A Comparative IR Guide for Methyl 2-Bromocyclopropanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strained Ring Scaffold
Methyl 2-bromocyclopropanecarboxylate is a high-value intermediate in organic synthesis, particularly for introducing cyclopropyl motifs into pharmaceutical candidates. The cyclopropane ring acts as a bioisostere for phenyl rings or olefins, imparting metabolic stability and rigidifying molecular conformation.
However, characterizing this molecule presents a specific challenge: confirming the integrity of the highly strained ring while distinguishing between stereoisomers (cis/trans) and unreacted linear precursors. This guide moves beyond basic peak listing to provide a comparative spectral analysis, enabling you to validate your product with confidence.
Mechanistic Basis of Detection
Infrared (IR) spectroscopy is uniquely suited for this analysis due to the "Walsh orbital" nature of the cyclopropane ring. Unlike unstrained alkanes, the C-C bonds in cyclopropane have significant
-
Shortened C-H bonds: Resulting in stretching frequencies
, distinct from typical alkyl chains. -
Ring Strain Effects on Carbonyls: The conjugation between the cyclopropane ring and the ester carbonyl is less effective than a standard C=C double bond, but the bond angle strain (
) impacts the force constant of the exocyclic C=O bond.
Comparative Spectral Analysis
To validate methyl 2-bromocyclopropanecarboxylate, you must compare it against its most likely contaminants: the linear precursor (Methyl Acrylate) and the non-halogenated analog.
A. The "Did the Ring Close?" Test (Target vs. Precursor)
The most critical check is the disappearance of the olefinic signatures of Methyl Acrylate and the appearance of the strained ring signals.
| Spectral Feature | Methyl Acrylate (Precursor) | Methyl 2-bromocyclopropanecarboxylate (Target) | Diagnostic Note |
| Olefin C=C Stretch | 1620–1640 cm⁻¹ (Strong) | Absent | Primary Indicator. The disappearance of this band confirms cyclopropanation. |
| Ester C=O Stretch | 1725–1735 cm⁻¹ (Conjugated) | 1735–1750 cm⁻¹ | Ring strain often shifts the C=O to a slightly higher frequency than the acyclic conjugated precursor. |
| C-H Stretch (Region) | 3000–3100 cm⁻¹ (=C-H) | 3000–3100 cm⁻¹ (Cyclopropyl C-H) | Both show bands >3000 cm⁻¹, but the cyclopropyl band is often sharper and distinct from the broad alkene envelope. |
| Ring Deformation | Absent | 1020–1050 cm⁻¹ | "Ring Breathing" mode specific to the cyclopropane skeleton. |
B. The "Is it Brominated?" Test (Target vs. Analog)
Distinguishing the brominated product from methyl cyclopropanecarboxylate (a potential side product if using different carbene sources).
| Spectral Feature | Methyl Cyclopropanecarboxylate | Methyl 2-bromocyclopropanecarboxylate | Diagnostic Note |
| C-Br Stretch | Absent | 500–650 cm⁻¹ (Strong/Med) | Look for a new, sharp band in the fingerprint region. |
| Fingerprint Region | Simpler pattern | Complex pattern | The heavy bromine atom introduces new skeletal vibration modes, complicating the 600–1000 cm⁻¹ region. |
C. Stereochemical Differentiation (Cis vs. Trans)
The synthesis typically yields a mixture of cis and trans isomers. While NMR is the gold standard for quantifying the ratio (
-
Trans-isomer (Thermodynamically favored): Generally exhibits a simpler spectrum in the fingerprint region due to higher effective symmetry.
-
Cis-isomer (Kinetic product): Often shows splitting in the C=O region (doublet) due to rotational isomerism or Fermi resonance, which is less pronounced in the trans form. The steric crowding of the Br and COOMe groups on the same face alters the dipole moment, often increasing the intensity of the ring breathing modes (~1020 cm⁻¹).
Experimental Protocol: ATR-FTIR
Objective: Obtain high-fidelity spectra of the liquid/oil product without solvent interference.
Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Workflow:
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Loading: Place 10–20
L of the neat oil onto the center of the crystal.-
Critical: If the sample is volatile, use a capped anvil to prevent evaporation during the scan.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 16–32 (sufficient for neat liquids)
-
Range: 4000–500 cm⁻¹ (Must include low frequency for C-Br detection).
-
-
Post-Processing: Apply baseline correction if necessary. Identify the carbonyl peak (normalized to 100% relative intensity) to scale the C-H and C-Br regions for comparison.
Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree
A logical flow to determine identity based on spectral bands.
Caption: Decision logic for confirming the synthesis of methyl 2-bromocyclopropanecarboxylate using key IR bands.
Diagram 2: Synthesis Monitoring Workflow
How to use IR in the reaction process.
Caption: In-process control (IPC) workflow monitoring the disappearance of the acrylate C=C band relative to the product ester band.
References
-
UCLA Chemistry & Biochemistry. "Table of Characteristic IR Absorptions." WebSpectra. Link
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Cyclopropanes and Alkenes." Chemistry LibreTexts. Link
-
ChemicalBook. "Methyl Acrylate IR Spectrum and Properties." ChemicalBook. Link
-
ResearchGate. "IR spectra of trans and cis isomers: Dipole and Symmetry Effects." ResearchGate. Link
-
Spectroscopy Online. "The Infrared Spectroscopy of Alkenes and Cyclics." Spectroscopy. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
